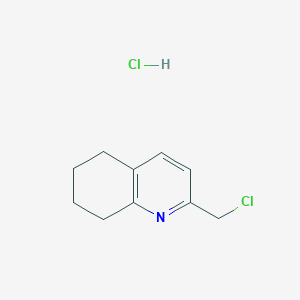
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloromethyl group attached to the quinoline ring system, which is further stabilized by the hydrochloride salt form. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride typically involves the chloromethylation of 5,6,7,8-tetrahydroquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives with different degrees of saturation.
科学的研究の応用
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine Hydrochloride: Similar in structure but with a pyridine ring instead of a quinoline ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride: Another chloromethylated pyridine derivative with additional substituents.
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine Hydrochloride: Similar to the above compound but with different substituent positions.
Uniqueness
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline Hydrochloride is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. The presence of the tetrahydroquinoline ring system makes it more flexible and less aromatic compared to pyridine derivatives, potentially leading to different reactivity and biological activity profiles.
特性
分子式 |
C10H13Cl2N |
|---|---|
分子量 |
218.12 g/mol |
IUPAC名 |
2-(chloromethyl)-5,6,7,8-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h5-6H,1-4,7H2;1H |
InChIキー |
ONLOGKYQTRVNFI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=N2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
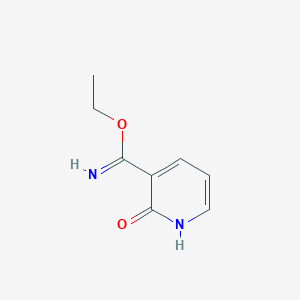


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
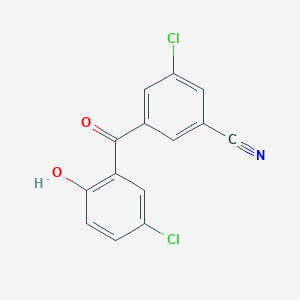

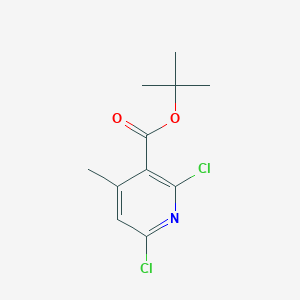
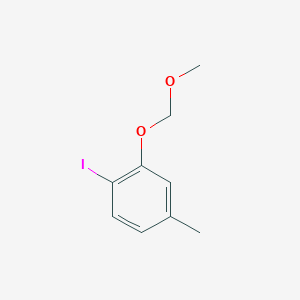

![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
